molecular formula C6H10O3 B6235145 2-methoxypent-4-enoic acid CAS No. 351207-76-6

2-methoxypent-4-enoic acid

Cat. No.: B6235145
CAS No.: 351207-76-6
M. Wt: 130.1
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Description

Pent-4-enoic acid derivatives are frequently employed as intermediates in organic synthesis, pharmaceuticals, and fine chemicals due to their α,β-unsaturated carbonyl system, which enables conjugate addition and cycloaddition reactions .

Properties

CAS No.

351207-76-6

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxypent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of dimethyl sulfate with allyl chloride, followed by the hydrolysis of the resulting ester . Another method includes the use of diethyl malonate as a starting material, which undergoes alkylation and subsequent hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar routes as mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and crystallization to purify the final compound .

Chemical Reactions Analysis

Types of Reactions

2-Methoxypent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methoxypent-4-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes such as oxidative stress and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-methoxypent-4-enoic acid with structurally related pent-4-enoic acid derivatives, focusing on substituent effects, synthesis, and applications:

Table 1: Comparison of Pent-4-enoic Acid Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Synthesis Yield (Reported) Key Applications/Properties
This compound C₆H₁₀O₃ -OCH₃ at C2 130.14* Not explicitly reported Hypothesized: Synthetic intermediate, bioactive precursor
2-Phenylpent-4-enoic acid C₁₁H₁₂O₂ -Ph at C2 176.21 Up to 100% High-yield intermediate for pharmaceuticals, agrochemicals
4-(4-Methoxyphenyl)pent-4-enoic acid C₁₂H₁₄O₃ -Ph-OCH₃ at C4 206.24 Not reported Research chemical, potential pharmacological agent
2-Acetamido-3-methylpent-4-enoic acid C₈H₁₃NO₃ -NHCOCH₃ at C2, -CH₃ at C3 171.19 Not reported Peptide modification, chiral building block

*Calculated based on molecular formula.

Key Comparisons

2-Phenylpent-4-enoic acid: The bulky phenyl group at C2 sterically hinders reactions but provides a platform for aromatic interactions in drug design. Its synthesis achieves yields up to 100% via ester hydrolysis and malonate alkylation . 4-(4-Methoxyphenyl)pent-4-enoic acid: The methoxyphenyl group at C4 introduces conjugation with the double bond, possibly altering UV absorption and redox properties. Its synthesis likely involves Heck coupling or similar cross-coupling methodologies . 2-Acetamido-3-methylpent-4-enoic acid: The acetamido and methyl groups confer chirality and steric complexity, making it valuable for asymmetric synthesis .

Synthetic Methodologies Hydrolysis and Protection Strategies: Analogous to (E,4R,5S)-4-((2-methoxyethoxy)methoxy)-5-(4-methoxybenzyloxy)hex-2-enoic acid (), this compound may require protective groups (e.g., MEM or PMB) during synthesis to prevent unwanted side reactions . Acid/Base Catalysis: Similar to (Z)-4-{2-[(methoxycarbonyl)amino]phenyl}pent-3-enoic acid (), base-mediated hydrolysis (e.g., NaOH) followed by acidification (HCl) is a common strategy for carboxylate formation .

Applications Pharmacological Potential: While 3-hydroxy-4-methoxycinnamic acid () is used in pharmacological research, this compound’s methoxy group may similarly enhance bioavailability or target specificity . Industrial Use: High-yield routes for 2-phenylpent-4-enoic acid () highlight the scalability of pent-4-enoic acids for industrial applications .

Research Findings and Implications

  • Steric vs. Electronic Effects : Methoxy substituents (electron-donating) favor electronic stabilization, while phenyl or acetamido groups prioritize steric or chiral influences .
  • Yield Optimization: The 97–100% yields reported for 2-phenylpent-4-enoic acid suggest that substituent choice and reaction conditions (e.g., solvent, catalyst) critically impact efficiency .

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